7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine
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Overview
Description
7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine: is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,5-a]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. One common method involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reduction reactions are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[1,5-a]pyrimidines: These are structural analogs with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring
Uniqueness
7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing molecules with specific biological activities and improved pharmacokinetic properties .
Properties
CAS No. |
1005514-81-7 |
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Molecular Formula |
C8H6F3N3 |
Molecular Weight |
201.15 g/mol |
IUPAC Name |
7-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-1-2-14-6(3-5)4-13-7(14)12/h1-4H,(H2,12,13) |
InChI Key |
AGLOZCGCLOFHAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2N)C=C1C(F)(F)F |
Origin of Product |
United States |
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